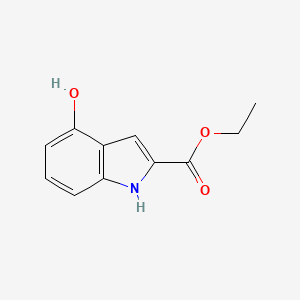![molecular formula C7H6N4O2 B1317314 3-Metil-5-nitro-1H-pirazolo[3,4-B]piridina CAS No. 62908-83-2](/img/structure/B1317314.png)
3-Metil-5-nitro-1H-pirazolo[3,4-B]piridina
Descripción general
Descripción
“3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 62908-83-2. It has a molecular weight of 178.15 . The compound is solid in physical form and is stored in dry conditions at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .Molecular Structure Analysis
The InChI code for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is 1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) and the InChI key is VHUAFDKORZHXOD-UHFFFAOYSA-N .It is stored in dry conditions at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
La estructura central de 3-Metil-5-nitro-1H-pirazolo[3,4-B]piridina sirve como precursor en la síntesis de compuestos con importantes actividades biológicas. Los investigadores han utilizado este compuesto para desarrollar moléculas con posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias, antivirales y anticancerígenas .
Desarrollo de fármacos ansiolíticos
Los derivados de this compound se han estudiado por sus efectos ansiolíticos. Compuestos como el cartazolato, tracazolato y etazolato son parte de esta clase y han mostrado ser prometedores en el tratamiento de los trastornos de ansiedad .
Tratamiento de la hipertensión pulmonar
Uno de los medicamentos notables derivados de este compuesto es el Riociguat, utilizado para tratar la hipertensión pulmonar. Actúa estimulando la guanilato ciclasa soluble, lo que lleva a la vasodilatación y a una mejor función cardíaca .
Inhibidores de la actividad de la quinasa
Los inhibidores de la quinasa son cruciales en el tratamiento de varios tipos de cáncer. Los derivados de la pirazolo[3,4-B]piridina se han identificado como potentes inhibidores de la actividad de la quinasa, mostrando una actividad inhibitoria significativa en varios estudios, lo que podría conducir al desarrollo de nuevos fármacos anticancerígenos .
Estudios de acoplamiento molecular
La versatilidad estructural de la this compound permite su uso en estudios de acoplamiento molecular. Estos estudios ayudan a comprender la interacción entre los fármacos y sus objetivos, lo que es esencial para el diseño y descubrimiento de fármacos .
Biología química y desarrollo de sondas
Como andamio, la this compound se utiliza en biología química para desarrollar sondas que pueden unirse selectivamente a objetivos biológicos. Estas sondas se utilizan para estudiar procesos biológicos e identificar posibles objetivos farmacológicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nitro group in 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound’s interaction with proteins can result in conformational changes that alter protein function and stability .
Cellular Effects
The effects of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting key enzymes in this pathway, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine can reduce cell proliferation and induce apoptosis in certain cancer cell lines . Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its nitro and methyl groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the nitro group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its biological activity. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for maintaining its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose above which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, impacting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Once inside the cell, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues can also be affected by its lipophilicity and molecular weight .
Subcellular Localization
The subcellular localization of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the nitro group can undergo reduction to form amino derivatives, which can then be directed to the nucleus, where they interact with DNA and transcription factors. The compound’s localization to specific organelles can influence its biochemical activity and cellular effects .
Propiedades
IUPAC Name |
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAFDKORZHXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538554 | |
| Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62908-83-2 | |
| Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)


![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)





